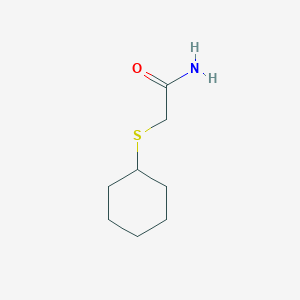
2-(cyclohexylsulfanyl)acetamide
Overview
Description
“2-(cyclohexylsulfanyl)acetamide” is a chemical compound with the molecular formula C8H15NOS . It is a derivative of acetamide, which is an organic compound that acts as the simplest amide derived from acetic acid .
Synthesis Analysis
The synthesis of acetamide derivatives like “2-(cyclohexylsulfanyl)acetamide” can be achieved through various methods. One approach involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the direct synthesis of primary and secondary amides from carboxylic acids using Mg(NO3)2$6H2O or imidazole as a low-cost and readily available catalyst, and urea as a stable, and easy to manipulate nitrogen source .Molecular Structure Analysis
The molecular structure of “2-(cyclohexylsulfanyl)acetamide” is based on its molecular formula C8H15NOS. The average mass of the molecule is 173.276 Da, and the monoisotopic mass is 173.087433 Da .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of molecules related to 2-(cyclohexylsulfanyl)acetamide, such as N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide, has been analyzed. These studies focus on the molecular conformation and interactions within crystals, providing insights into the molecular properties of these compounds (Mague et al., 2014).
Biochemical Applications
- Research on similar molecules, including methylsulfonyl, sulfamoyl acetamides, and ethyl acetates, has shown that they can selectively inhibit certain enzymes, such as cyclooxygenase-2 (COX-2). This property is useful in developing pharmaceuticals for pain and inflammation management (Consalvi et al., 2015).
Antimicrobial Agents
- Some studies have focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties suitable as antimicrobial agents. This shows the potential of 2-(cyclohexylsulfanyl)acetamide derivatives in developing new antimicrobial drugs (Darwish et al., 2014).
Pharmacological Evaluation
- Derivatives of 2-(cyclohexylsulfanyl)acetamide have been synthesized and evaluated for their pharmacological properties, including antibacterial and anti-enzymatic potentials. These studies provide insights into the therapeutic applications of these compounds (Nafeesa et al., 2017).
Chemical Reactivity and Synthesis
- Research has also been conducted on the synthesis and reactivity of compounds related to 2-(cyclohexylsulfanyl)acetamide, providing valuable information for the development of novel heterocyclic systems. These studies are essential for understanding the chemical properties and potential applications of these compounds (Gouda et al., 2015).
Novel Drug Development
- Investigations into novel 2-(quinoline-4-yloxy)acetamides, including derivatives of 2-(cyclohexylsulfanyl)acetamide, have led to the development of potent antitubercular agents. This highlights the role of these compounds in combating tuberculosis and other infectious diseases (Borsoi et al., 2022).
Antiviral and Virucidal Activity
- Some derivatives of 2-(cyclohexylsulfanyl)acetamide have been synthesized and found to have potential in reducing viral replication, indicating their possible use in antiviral therapies (Wujec et al., 2011).
properties
IUPAC Name |
2-cyclohexylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCQJPKZSJRWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(2-{3-[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6422392.png)

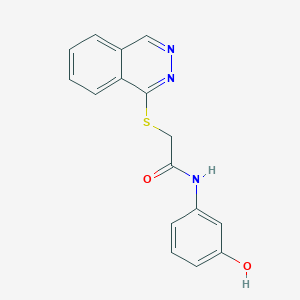
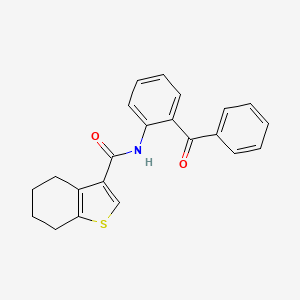
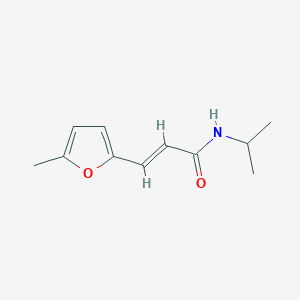
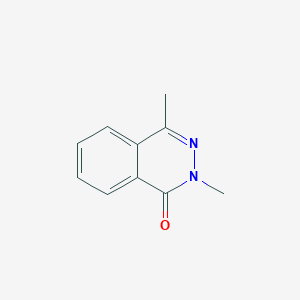
![N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422412.png)

![4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6422427.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6422438.png)
![4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6422442.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6422448.png)
![(Z)-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-{4-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}carbamimidothioic acid](/img/structure/B6422461.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6422475.png)